4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
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Overview
Description
4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
This compound acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the receptor and prevents its activation, thereby inhibiting the signal transduction cascades that are initiated by this receptor .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase by this compound affects several biochemical pathways. These include pathways involved in cell proliferation and survival, which are often overactive in cancer cells . By inhibiting these pathways, the compound can help to slow down the growth of cancer cells .
Pharmacokinetics
It is known that the compound can be used in the treatment of angiotensin ii-induced diseases . This suggests that it has good bioavailability and can reach its target sites in the body effectively .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and survival pathways, leading to a slowdown in the growth of cancer cells . This can help to control the progression of diseases such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect its action .
Biochemical Analysis
Biochemical Properties
4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a potent and selective inhibitor of PDGF receptor tyrosine kinases . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .
Cellular Effects
The compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 4-methylpiperazine with a benzoyl chloride derivative. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a tyrosine kinase inhibitor, which can play a role in cell signaling and cancer treatment.
Medicine: Explored for its therapeutic potential in treating diseases such as leukemia and other cancers.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A tyrosine kinase inhibitor with improved efficacy and safety profile
Uniqueness
4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific structural features, which allow for selective inhibition of certain tyrosine kinases. This selectivity can result in fewer off-target effects and improved therapeutic outcomes .
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-7-9-16(10-8-15)19(23)20-17-5-3-4-6-18(17)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHWILPTJUTTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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